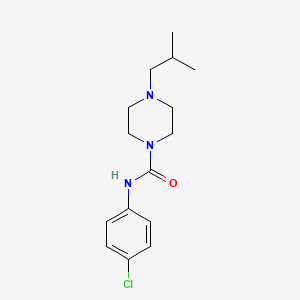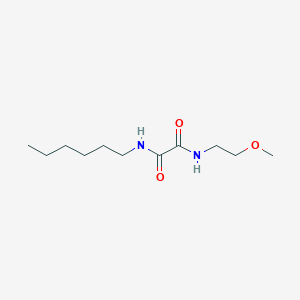
5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-tetrazole
Übersicht
Beschreibung
5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-tetrazole, also known as DCFZ, is a tetrazole derivative that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound has been studied extensively for its ability to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment. In
Wirkmechanismus
5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-tetrazole exerts its anti-cancer effects by inhibiting the activity of the enzyme telomerase, which is responsible for maintaining the length of telomeres in cancer cells. Telomeres are the protective caps at the end of chromosomes, and their shortening is associated with aging and disease. By inhibiting telomerase activity, 5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-tetrazole induces telomere shortening and ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-tetrazole has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-tetrazole has been shown to have antioxidant effects, which may help protect cells from damage caused by free radicals. Additionally, 5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-tetrazole has been shown to have neuroprotective effects, making it a potential treatment option for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-tetrazole in lab experiments is its specificity for cancer cells. This allows researchers to study the effects of the compound on cancer cells without harming healthy cells. Additionally, 5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-tetrazole has been shown to be relatively stable and easy to synthesize, making it a convenient compound for lab experiments. However, one limitation of using 5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-tetrazole in lab experiments is its limited solubility, which can make it difficult to administer to cells.
Zukünftige Richtungen
There are a number of future directions for research on 5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-tetrazole. One area of interest is the development of more efficient synthesis methods for the compound, which could make it more accessible for researchers. Additionally, further research is needed to fully understand the mechanism of action of 5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-tetrazole and its potential use in cancer therapy. Other potential areas of research include the use of 5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-tetrazole in the treatment of inflammatory and neurodegenerative diseases, as well as the development of more soluble forms of the compound for use in lab experiments.
Wissenschaftliche Forschungsanwendungen
5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-tetrazole has been extensively studied for its potential use in cancer treatment. Research has shown that 5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-tetrazole inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a promising candidate for cancer therapy, as it targets cancer cells specifically and does not harm healthy cells. Additionally, 5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-tetrazole has been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases.
Eigenschaften
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]-1-(4-fluorophenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FN4/c15-10-2-1-9(13(16)8-10)7-14-18-19-20-21(14)12-5-3-11(17)4-6-12/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORRZRFQKQQHMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CC3=C(C=C(C=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,5-trimethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4757867.png)




![2-chloro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4757900.png)
![3-{4-[(diethylamino)sulfonyl]phenyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4757911.png)
![ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4757916.png)
![2-(2-methoxyphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4757922.png)

![7-(4-methylphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4757935.png)


